4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane 4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 126689-00-7
VCID: VC21181949
InChI: InChI=1S/C10H19BO2/c1-8(2)7-11-12-9(3,4)10(5,6)13-11/h7H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C=C(C)C
Molecular Formula: C10H19BO2
Molecular Weight: 182.07 g/mol

4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane

CAS No.: 126689-00-7

Cat. No.: VC21181949

Molecular Formula: C10H19BO2

Molecular Weight: 182.07 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane - 126689-00-7

Specification

CAS No. 126689-00-7
Molecular Formula C10H19BO2
Molecular Weight 182.07 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-(2-methylprop-1-enyl)-1,3,2-dioxaborolane
Standard InChI InChI=1S/C10H19BO2/c1-8(2)7-11-12-9(3,4)10(5,6)13-11/h7H,1-6H3
Standard InChI Key LWXHOCHDERDUID-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C=C(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C=C(C)C

Introduction

Chemical Structure and Identification

Molecular Structure and Nomenclature

4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane represents a specialized organoboron compound belonging to the broader class of boronic esters. The structure features a central boron atom connected to two oxygen atoms that form part of a five-membered heterocyclic ring. The ring is further substituted with four methyl groups at positions 4 and 5, contributing to its distinctive pinacol-derived ester structure. The reactive center includes a 2-methylprop-1-en-1-yl group attached directly to the boron atom, creating the specific functionality that determines its chemical behavior. This compound is characterized by its unsaturated hydrocarbon side chain, which significantly influences its reactivity profile in organic synthesis applications.

Identification Parameters

The compound is precisely identified through several standardized chemical identifiers and parameters, as outlined in the following table:

ParameterValue
CAS Registry Number126689-00-7
Molecular FormulaC₁₀H₁₉BO₂
Molecular Weight182.068 g/mol
Systematic IUPAC Name4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane
Synonyms2-(2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Physical and Chemical Properties

Physical Characteristics

4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane exists as a colorless to pale yellow liquid at standard temperature and pressure. The compound exhibits several distinctive physical properties that are important for handling, storage, and application in laboratory settings. These properties have been compiled through experimental measurements and computational predictions as indicated in the following comprehensive table:

PropertyValueNotes
Physical State (20°C)LiquidClear appearance
Density0.9 ± 0.1 g/cm³At room temperature
Boiling Point180.0 ± 23.0°CAt 760 mmHg
Flash Point62.7 ± 22.6°CIndicates moderate flammability
SolubilitySoluble in most organic solventsLimited water solubility
Storage TemperatureRefrigerated (0-10°C) recommendedFor optimal stability
Storage ConditionsUnder inert gasTo prevent decomposition

These physical properties establish the handling requirements for this compound in laboratory and industrial settings. The relatively high boiling point suggests moderate volatility, while the flash point indicates necessary safety precautions when working with this material.

Chemical Reactivity

The chemical reactivity of 4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane is primarily determined by the boron-carbon bond and the presence of the olefinic functionality. The compound demonstrates several characteristic reaction patterns that make it valuable in organic synthesis:

  • The boron-carbon bond exhibits nucleophilic character, making it reactive toward electrophiles.

  • The unsaturated side chain provides additional sites for chemical modification through additions, oxidations, and coupling reactions.

  • The dioxaborolane ring structure offers stability while maintaining the reactivity of the boron center.

  • Under appropriate conditions, the compound can participate in transmetalation processes, particularly in palladium-catalyzed cross-coupling reactions.

These reactivity patterns are similar to other organoboron compounds but are modulated by the specific structural features of this molecule. The methyl substitution on the alkene affects the electronic distribution and steric environment around the reactive centers, influencing reaction rates and selectivity.

Synthesis Methods

Primary Synthetic Routes

The synthesis of 4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane can be accomplished through several well-established methodologies in organoboron chemistry. These methods typically involve creating the carbon-boron bond through carefully controlled reactions under specific conditions. Based on synthetic approaches for similar compounds, the following routes are most applicable:

  • Hydroboration of the corresponding alkyne followed by isomerization to the desired alkene.

  • Cross-coupling reactions between appropriate vinyl halides and boron sources such as bis(pinacolato)diboron.

  • Miyaura borylation reaction using palladium catalysts to convert vinyl triflates to the corresponding boronic esters.

  • Direct borylation of appropriately functionalized alkenes using transition metal catalysts.

While specific literature on the exact synthesis of 4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane is limited in the provided sources, these approaches represent standard methods that would likely yield the desired compound with appropriate adjustments for the specific functional groups involved.

Representative Borylation Procedure

A typical borylation procedure for the synthesis of structurally similar compounds provides insight into potential synthetic approaches for our target molecule. For instance, the borylation of triflates with pinacolborane proceeds according to the following general protocol:

  • A degassed solution of the appropriate triflate derivative (1 equivalent) and a base such as N-methylmorpholine (NMM, 1 equivalent) in dioxane is prepared.

  • A palladium catalyst, typically PdCl₂(dppf)·CH₂Cl₂ (approximately 0.5 mol%), is added.

  • Pinacolborane (1.5 equivalents) is introduced at room temperature.

  • The reaction mixture is heated to 80°C and maintained for 24 hours.

  • After cooling to room temperature, the mixture is concentrated and purified by column chromatography.

This procedure typically yields the desired borylation product in good to excellent yields (often >90%). Adapting this methodology with appropriate precursors could provide access to 4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane, although specific modifications would be necessary to accommodate the 2-methylprop-1-en-1-yl substituent.

Applications in Organic Synthesis

Cross-Coupling Reactions

The primary application of 4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane lies in its utility as a coupling partner in various cross-coupling reactions. These transformations enable the construction of complex carbon frameworks through carbon-carbon bond formation. The most significant applications include:

  • Suzuki-Miyaura coupling with aryl, vinyl, and alkyl halides to introduce the 2-methylprop-1-en-1-yl moiety into more complex structures.

  • Chan-Lam coupling for carbon-heteroatom bond formation, particularly C-N, C-O, and C-S bonds.

  • Rhodium-catalyzed 1,4-additions to α,β-unsaturated carbonyl compounds, providing access to branched structures.

  • Hayashi-Miyaura conjugate additions to form new stereogenic centers with high levels of stereocontrol.

These applications leverage the unique reactivity profile of the compound, particularly the carbon-boron bond's ability to undergo transmetalation with various transition metal catalysts. The steric and electronic properties of the 2-methylprop-1-en-1-yl group further influence the regioselectivity and stereoselectivity of these transformations.

Building Block in Complex Molecule Synthesis

As a functionalized organoboron reagent, 4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane serves as a valuable building block in the synthesis of complex molecules. Its utility extends to several specific applications:

  • Introduction of branched alkene moieties into pharmaceutical intermediates.

  • Construction of specialized monomers for polymer synthesis.

  • Elaboration of natural product frameworks requiring specific branched alkene functionalities.

  • Creation of uniquely substituted olefins that can undergo further transformations.

The compound's stability relative to other boronic acid derivatives makes it particularly suitable for multistep synthetic sequences where robust reagents are required. Additionally, the pinacol ester group provides enhanced stability during purification and handling compared to free boronic acids, while maintaining sufficient reactivity for subsequent transformations.

Safety ParameterClassificationRecommended Precautions
UN NumberUN3399 (similar compounds)Follow appropriate shipping regulations
Hazard Class4.3 / 3 (similar compounds)Handle away from water and ignition sources
Packing GroupII (similar compounds)Use appropriate containment materials
Flash Point62.7 ± 22.6°CAvoid exposure to high temperatures and open flames

Standard laboratory safety protocols should be followed, including the use of appropriate personal protective equipment (gloves, lab coat, safety glasses), working in a well-ventilated area or fume hood, and avoiding direct contact with skin or eyes. In case of accidental exposure, standard first aid procedures for chemical exposure should be followed, including thorough washing with water for skin contact and seeking medical attention if necessary.

Recent Research and Future Directions

Future Research Opportunities

Several promising research directions could further expand the utility of 4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane in organic synthesis and materials science:

  • Development of asymmetric transformations that leverage the prochiral nature of the alkene functionality.

  • Investigation of multicomponent reactions incorporating this reagent for rapid complexity generation.

  • Exploration of its potential in bioorthogonal chemistry for chemical biology applications.

  • Evaluation of modified variants with enhanced stability or reactivity profiles.

  • Application in the synthesis of specialty polymers with controlled branching patterns.

The continued exploration of these research directions would likely enhance the synthetic utility of this compound and potentially uncover novel applications beyond traditional organic synthesis contexts. The development of more efficient synthetic routes to access this reagent would further facilitate its broader adoption in both academic and industrial settings.

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